5-(4-Methoxyphenyl)pyrimidin-2-amine
Overview
Description
5-(4-Methoxyphenyl)pyrimidin-2-amine is a compound with the empirical formula C11H11N3O and a molecular weight of 201.22 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 5-(4-Methoxyphenyl)pyrimidin-2-amine includes a pyrimidine ring attached to a phenyl ring with a methoxy (OCH3) group .Physical And Chemical Properties Analysis
5-(4-Methoxyphenyl)pyrimidin-2-amine is a solid substance . It has an empirical formula of C11H11N3O and a molecular weight of 201.22 .Scientific Research Applications
Receptor-Ligand Recognition
5-(4-Methoxyphenyl)pyrimidin-2-amine has been studied for its role in improving receptor-ligand recognition. It has been used in the structural refinement of pyrazolo[4,3-d]pyrimidine derivatives, which are potent and selective antagonists for the human A3 adenosine receptor. These compounds have shown high affinity and selectivity, making them significant in the development of receptor antagonists (Squarcialupi et al., 2016).
Synthesis and Pharmacological Screening
This compound has been used in the synthesis of various derivatives for pharmacological screening. For instance, it has been involved in the synthesis of di-(phenyl) pyrimidin-2-amines, which were characterized and screened for anti-inflammatory activity (Kumar, Drabu, & Shalini, 2017).
Chemical Reactivity and Biological Evaluation
Research has also focused on the chemical reactivity of 5-(4-Methoxyphenyl)pyrimidin-2-amine derivatives, exploring their potential in forming nitrogen heterocyclic compounds like pyrazoles and pyrimidines. These studies often include biological evaluation of the synthesized compounds (Farouk, Ibrahim, & El-Gohary, 2021).
NMR Data Analysis
The compound has been analyzed using NMR techniques to understand its structure and properties. Such studies are crucial in medicinal chemistry for the development of new therapeutic agents (Sørum et al., 2010).
Crystal Structure and Anticancer Activity
There's research into the crystal structure of related compounds and their potential anticancer activity. Understanding the crystal structure can inform the design of drugs with specific biological targets (Lu Jiu-fu et al., 2015).
Microtubule Targeting and Antitumor Activity
Studies have shown that derivatives of 5-(4-Methoxyphenyl)pyrimidin-2-amine can have significant effects on microtubule depolymerizing and antiproliferative activities, making them candidates for antitumor drugs (Xiang et al., 2020).
Antifungal Properties
Research has been conducted on the antifungal effects of certain derivatives, exploring their potential as antifungal agents. Such studies contribute to the development of new treatments for fungal infections (Jafar et al., 2017).
properties
IUPAC Name |
5-(4-methoxyphenyl)pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-15-10-4-2-8(3-5-10)9-6-13-11(12)14-7-9/h2-7H,1H3,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSSRSRVRREPTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659459 | |
Record name | 5-(4-Methoxyphenyl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxyphenyl)pyrimidin-2-amine | |
CAS RN |
31408-47-6 | |
Record name | 5-(4-Methoxyphenyl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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